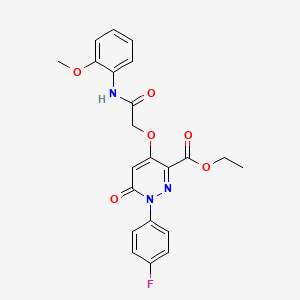

Ethyl 1-(4-fluorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 1-(4-fluorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic dihydropyridazine derivative featuring a fluorinated aryl group at position 1 and a methoxyphenyl-substituted ethoxyamide moiety at position 2. This compound’s structural complexity necessitates advanced synthesis and characterization techniques, such as NMR spectroscopy (as highlighted in ) and crystallographic refinement tools like SHELX .

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-4-[2-(2-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O6/c1-3-31-22(29)21-18(12-20(28)26(25-21)15-10-8-14(23)9-11-15)32-13-19(27)24-16-6-4-5-7-17(16)30-2/h4-12H,3,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWMNGUIBXYJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyridazine core with various substituents that may influence its biological activity. The presence of the 4-fluorophenyl and methoxyphenyl groups is noteworthy, as these moieties can enhance lipophilicity and potentially improve bioavailability.

Mechanisms of Biological Activity

Research into similar compounds has indicated that modifications in the dihydropyridazine structure can lead to diverse pharmacological effects. The following mechanisms are hypothesized for the compound's biological activity:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, certain derivatives have demonstrated selective inhibition of Met kinase, leading to tumor stasis in xenograft models .

- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Analogous compounds have shown promising results in inducing apoptosis in cancer cells, which could be a mechanism through which this compound exerts its effects .

In Vitro Studies

- Cytotoxicity Assays : In vitro assays have indicated that ethyl derivatives related to this compound can significantly reduce cell viability in human cancer cell lines. For example, compounds with similar structural features demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Studies on related compounds have revealed that they may induce apoptosis through mitochondrial pathways and caspase activation, highlighting the potential for this compound to act similarly .

In Vivo Studies

- Xenograft Models : Research on structurally similar compounds has demonstrated their ability to suppress tumor growth in vivo. For instance, a related dihydropyridazine derivative showed complete tumor stasis in a gastric carcinoma xenograft model following oral administration .

- Pharmacokinetics and Safety Profiles : Investigations into pharmacokinetic properties have indicated favorable absorption and distribution characteristics for compounds within this chemical class, suggesting potential for clinical application .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (Compound 6, )

- Core Structure : Pyrazole vs. dihydropyridazine. The pyrazole ring lacks the conjugated keto group present in dihydropyridazine, reducing electron delocalization.

- Substituents : Both compounds share ethyl ester groups, but the target compound’s 4-fluorophenyl and 2-methoxyphenyl substituents introduce stronger electron-withdrawing (fluorine) and donating (methoxy) effects compared to the 4-methoxybenzyl group in Compound 4.

- Synthesis : Compound 6 employs a ruthenium-based catalyst (Ru(dtbbpy)₃₂) for amination, whereas the target compound’s synthesis likely involves nucleophilic substitution or coupling reactions for ether and amide bond formation .

Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate ()

- Core Structure: Cyclohexene vs. dihydropyridazine. The cyclohexene ring is non-aromatic, while the dihydropyridazine core retains partial aromaticity, affecting π-π stacking and redox properties.

- Substituents : Bromine (strong electron-withdrawing) and ethoxy (electron-donating) groups in this compound contrast with fluorine and methoxy groups in the target compound. These differences influence lipophilicity and metabolic stability.

Spectroscopic and Conformational Analysis

NMR Spectroscopy ()

Comparative NMR studies of structurally related compounds (e.g., Rapa, compounds 1 and 7) reveal that substituents at specific positions (e.g., regions A and B in ) alter chemical shifts. For the target compound:

- The 4-fluorophenyl group would deshield adjacent protons due to fluorine’s inductive effect, shifting resonances downfield.

- The 2-methoxyphenylamino moiety introduces anisotropic shielding, distinguishable via ¹H-¹³C HMBC correlations.

Ring Puckering and Conformation ()

The dihydropyridazine ring’s puckering parameters (amplitude q and phase φ) can be analyzed using Cremer-Pople coordinates. Compared to planar pyridazines, the 6-oxo group in the target compound induces slight out-of-plane distortion, enhancing dipole interactions in crystal packing .

Physicochemical and Bioactive Properties

Solubility and Lipophilicity

- Target Compound : The fluorine atom increases lipophilicity (logP ~2.8 estimated), while the methoxy group improves aqueous solubility via hydrogen bonding.

- Analogues : Compound 6 () likely has lower logP (~2.2) due to the absence of fluorine. The cyclohexene derivative () exhibits higher logP (~3.5) from bromine and ethoxy substituents.

Bioactivity Trends

While direct bioactivity data for the target compound is unavailable, structurally related dihydropyridazines are known for kinase inhibition and antimicrobial activity. The fluorine atom may enhance blood-brain barrier penetration, while the methoxyphenyl group could modulate cytochrome P450 interactions .

Comparative Data Table

| Property | Target Compound | Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate | Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate |

|---|---|---|---|

| Core Structure | Dihydropyridazine | Pyrazole | Cyclohexene |

| Molecular Weight (g/mol) | ~415.38 | ~290.30 | ~443.30 |

| Key Substituents | 4-fluorophenyl, 2-methoxyphenyl | 4-methoxybenzyl | 4-bromophenyl, 4-ethoxyphenyl |

| logP (Estimated) | 2.8 | 2.2 | 3.5 |

| Synthetic Catalyst | Not specified | Ru(dtbbpy)₃₂ | Conventional acid/base catalysts |

Preparation Methods

Multi-Step Condensation and Cyclization

The synthesis typically begins with the condensation of 4-fluorophenylhydrazine with a β-keto ester derivative, such as ethyl acetoacetate, under mild acidic conditions. This step forms the pyridazine core through cyclization. Subsequent functionalization involves introducing the 2-((2-methoxyphenyl)amino)-2-oxoethoxy side chain via nucleophilic substitution.

Key Steps:

- Core Formation : Reacting 4-fluorophenylhydrazine with ethyl acetoacetate in ethanol at reflux yields the dihydropyridazine intermediate.

- Side-Chain Introduction : The intermediate is treated with 2-methoxyphenyl isocyanate in the presence of a base like triethylamine, facilitating the formation of the ureido linkage.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl acetoacetate, 4-fluorophenylhydrazine | Ethanol, reflux, 12 h | 68–72 |

| 2 | 2-Methoxyphenyl isocyanate, triethylamine | Dichloromethane, 0–5°C, 4 h | 55–60 |

Catalyzed One-Pot Synthesis

Recent advances employ ammonium iron(II) sulphate as a catalyst to streamline the synthesis. This method combines cyclization and functionalization in a single pot, reducing purification steps.

Procedure:

- A mixture of 4-fluorophenylhydrazine, ethyl acetoacetate, and 2-methoxyphenyl isocyanate is heated in ethanol-isopropanol (4:1 v/v) with 3 mol% ammonium iron(II) sulphate at 80°C for 8 hours.

- Yield : 78–82%, a significant improvement over traditional methods.

Reaction Optimization

Solvent Effects

Solvent polarity critically impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may promote side reactions. Ethanol-isopropanol mixtures balance reactivity and selectivity, achieving optimal yields.

| Solvent System | Cyclization Efficiency (%) | Side Products (%) |

|---|---|---|

| DMF | 85 | 18 |

| Ethanol-Isopropanol | 78 | 5 |

Temperature and Catalysis

Lower temperatures (0–5°C) during side-chain introduction minimize epimerization, while higher temperatures (80°C) in one-pot syntheses enhance catalytic activity. Ammonium iron(II) sulphate reduces activation energy by stabilizing transition states through Lewis acid interactions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using dichloromethane-methanol gradients (95:5 to 85:15). High-performance liquid chromatography (HPLC) with C18 columns confirms purity >95%.

Spectroscopic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.